molecular formula C14H17NO6S B3000286 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid CAS No. 461456-17-7

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid

Cat. No. B3000286
CAS RN: 461456-17-7
M. Wt: 327.35
InChI Key: FIDZPYRIDZVQFP-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzo[1,4]dioxine ring, which is a fused ring system containing a benzene ring and a 1,4-dioxin ring . The molecule also contains sulfonyl, carboxylic acid, and ether functional groups .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. The piperidine ring is a six-membered ring with one nitrogen atom. The benzo[1,4]dioxine ring is a fused ring system containing a benzene ring and a 1,4-dioxin ring. The sulfonyl group is attached to the 6-position of the benzo[1,4]dioxine ring, and the carboxylic acid group is attached to the 4-position of the piperidine ring .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The sulfonyl group could act as an electrophile in nucleophilic substitution reactions, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and it may be soluble in polar solvents due to the presence of the sulfonyl and ether groups .

Scientific Research Applications

  • Antibacterial Applications : A study by Miyamoto et al. (1987) explored the synthesis of similar compounds with sulfonyl groups, leading to the creation of potent antibacterial agents. This indicates a potential application of your compound in the development of new antibiotics (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

  • Medicinal Chemistry : Karaman et al. (2016) investigated sulfonyl hydrazones with piperidine derivatives, emphasizing their significant role in medicinal chemistry. The study synthesized novel compounds and assessed their antioxidant capacity and anticholinesterase activity, showing the versatility of compounds similar to yours (Karaman et al., 2016).

  • Synthesis and Spectral Analysis : Aziz‐ur‐Rehman et al. (2017) focused on the synthesis of new compounds with oxadiazole, sulfamoyl, and piperidine functionalities. The study highlights the compound's potential in creating new molecules with valuable biological activities (Aziz‐ur‐Rehman et al., 2017).

  • Antibacterial Agent Synthesis : Research by Egawa et al. (1984) on similar compounds revealed their promising antibacterial properties. This research is consistent with the trend of utilizing such compounds in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

  • Piperidine Derivatives Synthesis : Acharya and Clive (2010) discussed the synthesis of piperidine derivatives from serine, showcasing the compound's utility in creating a broad range of amines with a substituted piperidine unit, which could be relevant to your compound's applications (Acharya & Clive, 2010).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c16-14(17)10-3-5-15(6-4-10)22(18,19)11-1-2-12-13(9-11)21-8-7-20-12/h1-2,9-10H,3-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDZPYRIDZVQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid

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